[(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate
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Overview
Description
[(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate is a complex organic compound characterized by its multiple functional groups, including acetamido, phenylmethoxy, and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using phenylmethoxy groups to prevent unwanted side reactions.
Acetylation: The protected intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy groups, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: The acetate and phenylmethoxy groups can be substituted under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for the development of inhibitors or modulators of biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological targets, while the phenylmethoxy groups can engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate
- [(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate
- [(2R,3S,4R,5R,6R)-5-Acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl propionate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural complexity provides opportunities for the development of novel compounds with unique properties.
Properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4,6-tris(phenylmethoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35NO7/c1-22(33)32-28-30(37-19-25-14-8-4-9-15-25)29(36-18-24-12-6-3-7-13-24)27(21-35-23(2)34)39-31(28)38-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3,(H,32,33)/t27-,28-,29-,30-,31-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPXUPQMABUOPK-JQWMYKLHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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